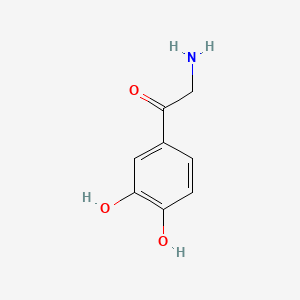

2-Amino-1-(3,4-dihydroxyphényl)éthanone

Vue d'ensemble

Description

La noradrénalone, également connue sous le nom d'artérenone, est un composé de la famille des catécholamines qui joue un rôle important dans le système biologique. Elle est étroitement liée à la noradrénaline (norépinéphrine), un neurotransmetteur et une hormone impliqués dans la réponse de l'organisme au stress, aussi appelée « réaction de fuite ou de combat ». La noradrénalone est un composé organique de la famille des catécholamines, qui agit dans le cerveau et le corps comme une hormone, un neurotransmetteur et un neuromodulateur .

Applications De Recherche Scientifique

Noradrenalone has various scientific research applications, including its use in chemistry, biology, medicine, and industry. In insect physiology, researchers study how noradrenalone affects insect development, molting, and other physiological processes. It is also used in the analysis of reverse phase high-performance liquid chromatography (HPLC) methods . Additionally, noradrenalone is investigated for its potential antioxidant properties.

Mécanisme D'action

Noradrenalone functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors. It is also an inotropic stimulator of the heart and dilator of coronary arteries due to its activity at beta-adrenergic receptors . The compound increases systemic vascular resistance and enhances coronary perfusion pressure .

Méthodes De Préparation

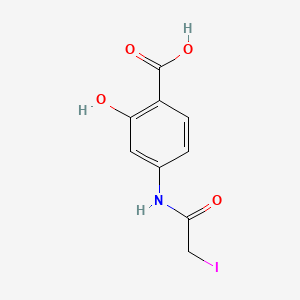

Voies de Synthèse et Conditions de Réaction : La préparation de la noradrénalone implique la réaction du cyanure d'hydrogène avec le 3,4-diacétoxybenzaldéhyde en présence d'une enzyme pour produire une cyanhydrine . Cette cyanhydrine est ensuite transformée pour produire la noradrénalone. Une autre méthode implique l'hydrolyse des cuticules d'insectes, où la noradrénalone est produite comme un produit majeur de l'hydrolyse.

Méthodes de Production Industrielle : En milieu industriel, la noradrénalone est généralement produite par un procédé qui comprend la dissolution du composé dans de l'eau désoxygénée ou dégazée, la filtration de la solution dans un courant d'azote et sa stérilisation, de préférence par la chaleur . Cette méthode permet de produire une solution injectable stable de noradrénalone.

Analyse Des Réactions Chimiques

Types de Réactions : La noradrénalone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. La recherche s'est principalement concentrée sur la formation de la noradrénalone plutôt que sur ses réactions ultérieures.

Réactifs et Conditions Courants : La formation de la noradrénalone implique des réactifs tels que le cyanure d'hydrogène et le 3,4-diacétoxybenzaldéhyde . L'hydrolyse des cuticules d'insectes joue également un rôle dans sa formation.

Produits Principaux : Le principal produit formé à partir de ces réactions est la noradrénalone elle-même, qui est produite par l'hydrolyse des cuticules d'insectes.

4. Applications de la Recherche Scientifique

La noradrénalone a diverses applications en recherche scientifique, notamment dans la chimie, la biologie, la médecine et l'industrie. En physiologie des insectes, les chercheurs étudient comment la noradrénalone affecte le développement des insectes, la mue et d'autres processus physiologiques. Elle est également utilisée dans l'analyse des méthodes de chromatographie liquide haute performance (HPLC) en phase inverse . De plus, la noradrénalone est étudiée pour ses propriétés antioxydantes potentielles.

5. Mécanisme d'Action

La noradrénalone agit comme un vasoconstricteur périphérique en agissant sur les récepteurs alpha-adrénergiques. Elle est également un stimulant inotrope du cœur et un dilatateur des artères coronaires en raison de son activité au niveau des récepteurs bêta-adrénergiques . Le composé augmente la résistance vasculaire systémique et améliore la pression de perfusion coronarienne .

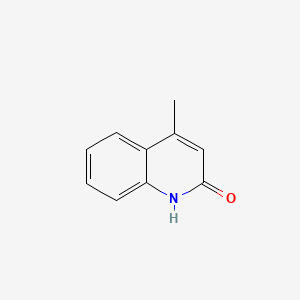

Comparaison Avec Des Composés Similaires

La noradrénalone est similaire à d'autres catécholamines telles que l'adrénaline (épinéphrine), la noradrénaline (norépinéphrine) et la dopamine. Ces composés partagent une structure catéchol commune et agissent comme des neurotransmetteurs et des hormones dans le corps humain . La noradrénalone est unique en raison de son rôle spécifique dans la physiologie des insectes et de ses propriétés antioxydantes potentielles.

Composés Similaires :

- Adrénaline (Épinéphrine)

- Noradrénaline (Norépinéphrine)

- Dopamine

- Isoprénaline (une catécholamine synthétique)

Les propriétés et les applications distinctes de la noradrénalone en font un composé précieux dans divers domaines de la recherche scientifique.

Propriétés

IUPAC Name |

2-amino-1-(3,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,10-11H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFQARFTXUBHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5090-29-9 (hydrochloride) | |

| Record name | Noradrenalone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10198144 | |

| Record name | Noradrenalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-61-6 | |

| Record name | 2-Amino-1-(3,4-dihydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noradrenalone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Noradrenalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORADRENALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHR76MLA92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is arterenone formed in insect cuticle?

A1: Arterenone is not directly present in insect cuticle but is released upon acid hydrolysis. Research suggests it originates from N-acetyldopamine (NADA) oligomers incorporated into the cuticle during sclerotization [, ]. These oligomers likely act as cross-links and filler material within the protein-chitin matrix. Upon acid hydrolysis, these oligomers break down, releasing arterenone [].

Q2: What is the role of NADA in the formation of arterenone and sclerotization?

A2: NADA serves as a crucial precursor for quinonoid tanning agents in insect cuticle sclerotization []. Unlike N-acetylnorepinephrine, which is converted to its quinone form, NADA undergoes a unique conversion to its quinone methide derivative by cuticular phenoloxidase []. This quinone methide can then react with cuticular components, forming oligomers that are ultimately responsible for arterenone release upon hydrolysis [, ].

Q3: What is the significance of arterenone being identified in insect cuticular hydrolyzates?

A3: The presence of arterenone in these hydrolyzates provides valuable insight into the chemical processes underlying cuticle sclerotization [, ]. Its identification supports the role of NADA-derived oligomers as key structural components in sclerotized cuticle. Furthermore, it highlights the complexity of the reactions involved in forming the rigid and protective exoskeleton of insects.

Q4: Are there analytical techniques used to study arterenone in insect cuticle?

A4: While specific techniques for arterenone analysis aren’t detailed in the provided abstracts, the research mentions techniques like solid-state NMR to analyze the composition of sclerotized cuticle []. Additionally, researchers used acid hydrolysis under varying conditions to release arterenone and other catechol-related compounds from the cuticle for analysis [].

Q5: Besides insects, has arterenone been studied in other contexts?

A5: Yes, arterenone has been investigated for its inhibitory effects on tyrosine hydroxylase and tryptophan hydroxylase, enzymes crucial for neurotransmitter synthesis []. This suggests potential pharmacological relevance, although specific details about its mechanism of action and potential applications are not elaborated upon in the provided abstracts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[18,21-Bis(2-aminoethyl)-12-benzyl-3-(2-chloro-1-hydroxyethyl)-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B1212849.png)

![1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B1212853.png)

![1-[4-Amino-5-(2-cyanopyrrolidin-1-yl)-5-oxo-pentyl]-3-(1,1,3,3,4,4,5,7,8-nonamethylisochroman-6-yl)sulfonyl-guanidine](/img/structure/B1212857.png)

![tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxo-ethyl]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B1212858.png)

![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1212860.png)

![1-(8-Methyl-2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanol](/img/structure/B1212867.png)

![O-(3-[18F]Fluoropropyl)-L-tyrosine](/img/structure/B1212868.png)

![3,7-Dimethyl-1-(phenylmethyl)-8-[(phenylmethyl)amino]purine-2,6-dione](/img/structure/B1212870.png)